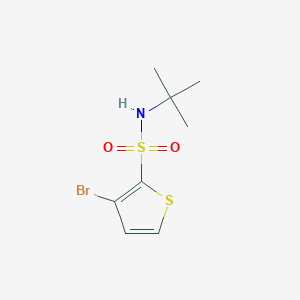

3-bromo-N-tert-butylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

3-bromo-N-tert-butylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO2S2/c1-8(2,3)10-14(11,12)7-6(9)4-5-13-7/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCZTNZKYYGKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Sulfonation Sequence

The synthesis typically begins with the regioselective bromination of thiophene at the 3-position, followed by sulfonation at the 2-position. Electrophilic bromination using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) directs substitution to the 3-position due to the electron-donating nature of the sulfur atom. Subsequent sulfonation at the 2-position is achieved via chlorosulfonic acid, forming 3-bromothiophene-2-sulfonyl chloride. This intermediate is then reacted with tert-butylamine in a polar aprotic solvent such as dimethylformamide (DMF), yielding the target sulfonamide.

Reaction Conditions:

N-Alkylation of Preformed Sulfonamides

An alternative route involves the alkylation of 3-bromothiophene-2-sulfonamide with tert-butyl bromide. Lithium hydride (LiH) in DMF facilitates deprotonation of the sulfonamide’s NH₂ group, enabling nucleophilic substitution with tert-butyl bromide. This method, adapted from PMC studies on analogous 5-bromo-N-alkylthiophene-2-sulfonamides, achieves yields of 72–78%.

Optimized Parameters:

- LiH (2.0 equiv), DMF, 25°C, 6 hours.

- Post-reaction purification: Filtration, washing with cold water, and recrystallization from ethanol.

Continuous Flow Synthesis Approaches

Telescoped Suzuki-Miyaura Coupling

Recent advancements in continuous flow systems, as demonstrated in the synthesis of PARP inhibitors, offer a scalable alternative. A stainless steel coil reactor (10 mL volume) enables precise temperature control (173°C) and reduced reaction times (τ = 6.7 minutes). For 3-bromo-N-tert-butylthiophene-2-sulfonamide, this method could integrate bromination and sulfonation steps in a single flow, minimizing intermediate isolation.

Key Advantages:

Catalytic Efficiency in Flow Systems

The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances reaction homogeneity in flow, particularly for biphasic mixtures of tetrahydrofuran (THF) and water. This approach mitigates side reactions and improves mass transfer, critical for maintaining high purity (>95%) in the final product.

Catalytic and Reagent Considerations

Role of Alkaline Catalysts

Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are widely used in batch syntheses to neutralize HCl generated during sulfonamide formation. Patent data from benzothiazole sulfenamide synthesis show that NaOH (10–30 wt%) increases yields to 96–98.5% by facilitating tert-butylamine activation. Recyclability studies confirm that concentrated catalyst solutions (30 wt%) can be reused for five cycles without significant activity loss.

Palladium-Mediated Cross-Coupling

Purification and Analytical Characterization

Crystallization and Filtration

Post-synthesis, the crude product is cooled to 15–20°C, inducing crystallization. Filtration through a Büchner funnel, followed by washing with cold water (4 × 40 mL), removes residual catalysts and byproducts. Drying under vacuum at 50°C yields a white crystalline solid with a melting point of 106–107°C.

Chromatographic and Spectroscopic Analysis

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%. Nuclear magnetic resonance (NMR) spectra (¹H, ¹³C) exhibit characteristic signals:

- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 7.21 (d, J = 5.4 Hz, 1H, thiophene), 7.65 (d, J = 5.4 Hz, 1H, thiophene).

- ¹³C NMR (101 MHz, CDCl₃): δ 29.3 (tert-butyl), 58.1 (C-SO₂), 126.8–138.4 (thiophene carbons).

Comparative Analysis of Methodologies

| Parameter | Batch Synthesis | Continuous Flow |

|---|---|---|

| Yield | 72–78% | 87% |

| Reaction Time | 12–24 hours | 6.7 minutes |

| Catalyst Loading | 5–30 wt% | 0.03 equiv Pd |

| Scalability | Limited to 100 g | >1 kg/day |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-tert-butylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

Substitution Reactions: Products include various substituted thiophene derivatives.

Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

Reduction Reactions: Products include thiophene amines.

Scientific Research Applications

3-Bromo-N-tert-butylthiophene-2-sulfonamide is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biological pathways and enzyme interactions.

Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-N-tert-butylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 3-bromo-N-tert-butylthiophene-2-sulfonamide with four compounds from the same reagent catalog (), emphasizing structural, functional, and application-based differences.

Table 1: Structural and Functional Comparison

Key Comparisons

Core Heterocycle Diversity

- The thiophene core in the target compound offers π-conjugation and sulfur-mediated electronic effects, distinct from the benzene (3-methoxybenzamidoxime) or imidazolidinedione (5-(5-bromo-2-methoxyphenyl)imidazolidine-2,4-dione) cores. Thiophenes are often preferred in optoelectronics and drug design for their stability and tunable reactivity .

Functional Group Influence

- The sulfonamide group in the target compound enhances hydrogen-bonding capacity compared to the amidoxime in 3-methoxybenzamidoxime, which prioritizes metal coordination. The trichloro-ketone group in the pyrrole derivative exhibits high electrophilicity, contrasting with the target’s bromo-substituted thiophene, which is more suited for palladium-catalyzed cross-coupling .

Biological and Industrial Applications

- While the target compound’s sulfonamide group aligns with protease inhibitor design (e.g., carbonic anhydrase inhibitors), the benzoxazolone derivative (6-(4-methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one) is associated with cyclooxygenase (COX) inhibition due to its fused oxygen heterocycle. The imidazolidinedione analog shares structural motifs with anticonvulsants like phenytoin but lacks the thiophene’s metabolic stability .

Synthetic Utility

- The bromine in the target compound enables diversification via cross-coupling (e.g., Suzuki-Miyaura), whereas the chloroacetyl-pyrrole derivative serves as a reactive intermediate for acylations or herbicide synthesis.

Biological Activity

3-Bromo-N-tert-butylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and carbonic anhydrase inhibition. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on current research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process where thiophene-2-sulfonyl chloride is converted to the corresponding sulfonamide through reaction with tert-butylamine. The introduction of the bromine atom at the 3-position enhances the compound's reactivity and biological profile. The molecular structure can be summarized as follows:

- Molecular Formula : C₈H₁₂BrNO₂S₂

- Key Functional Groups : Sulfonamide, bromine substituent, thiophene ring

Antibacterial Properties

Recent studies have demonstrated that derivatives of thiophene-2-sulfonamides, including this compound, exhibit potent antibacterial activity against resistant strains of bacteria such as Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM) .

- Minimum Inhibitory Concentration (MIC) : 0.39 μg/mL

- Minimum Bactericidal Concentration (MBC) : 0.78 μg/mL

These values indicate a high level of potency, suggesting that this compound could serve as a viable alternative therapeutic agent against antibiotic-resistant infections.

Carbonic Anhydrase Inhibition

Sulfonamides are known to act as inhibitors of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in various physiological processes. Compounds similar to this compound have been reported to effectively lower intraocular pressure by inhibiting this enzyme . This property makes them potential candidates for treating conditions like glaucoma.

Research Findings and Case Studies

- Antibacterial Efficacy :

- In Vivo Studies :

- Structure-Activity Relationship (SAR) :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.